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Abstract
CH5450, also known as alectinib, is a potent and highly selective second-generation tyrosine

kinase inhibitor. This document provides an in-depth technical overview of the biological targets

of CH5450, consolidating key quantitative data, detailed experimental methodologies, and

visual representations of its mechanism of action. Primarily targeting Anaplastic Lymphoma

Kinase (ALK), CH5450 has demonstrated significant efficacy in the treatment of ALK-positive

non-small cell lung cancer (NSCLC). Its activity extends to various ALK resistance mutations, a

common challenge in targeted cancer therapy. Furthermore, CH5450 exhibits off-target activity

against the RET proto-oncogene. This guide is intended to serve as a comprehensive resource

for researchers and drug development professionals investigating the therapeutic potential and

underlying biology of CH5450.

Primary and Secondary Biological Targets
The principal biological target of CH5450 is the Anaplastic Lymphoma Kinase (ALK), a receptor

tyrosine kinase.[1][2] Constitutive activation of ALK, often through chromosomal

rearrangements like the EML4-ALK fusion, is a key driver in certain cancers, most notably a

subset of NSCLC.[1] CH5450 also demonstrates inhibitory activity against the RET

(Rearranged during Transfection) proto-oncogene, another receptor tyrosine kinase implicated

in various cancers.[3]
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Quantitative Inhibition Data
The potency of CH5450 against its targets has been quantified through various biochemical

and cellular assays. The following tables summarize the key inhibitory concentrations (IC50),

dissociation constants (Kd), and inhibition constants (Ki) reported in the literature.

Table 1: In Vitro Kinase Inhibition Profile of CH5450 (Alectinib)

Target Assay Type IC50 (nM) Kd (nM) Ki (nM) Reference

ALK (wild-

type)
Cell-free 1.9 2.4 0.83 [4][5][6][7]

ALK

(L1196M)
Cell-free - - 1.56 [5][8]

ALK

(F1174L)
Cell-free 1.0 - - [2][6][8]

ALK

(R1275Q)
Cell-free 3.5 - - [2][6][8]

ALK

(C1156Y)
Cell-free - - - [2]

RET Cell-free 4.8 - - [9]

LTK Kinase Panel ≤10 - - [10]

GAK Kinase Panel ≤10 - - [10]

KDR Cell-based 1400 - - [5][11]

Table 2: Cellular Activity of CH5450 (Alectinib)
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Cell Line ALK Status Assay Type IC50 (nM) Reference

KARPAS-299 NPM-ALK Growth Inhibition 3 [5][11]

SR NPM-ALK Growth Inhibition 6.9 [5]

NCI-H2228 EML4-ALK Growth Inhibition - [5]

H2228 EML4-ALK MTT Assay 240 [12]

H3122 EML4-ALK MTT Assay 30 [12]

Mechanism of Action and Signaling Pathways
CH5450 functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[5][7][8] By

binding to the ATP-binding pocket of the ALK kinase domain, it prevents the

autophosphorylation and subsequent activation of the kinase.[5] This blockade of ALK activity

disrupts downstream signaling cascades that are crucial for the proliferation and survival of

cancer cells. Key signaling pathways inhibited by CH5450 include the STAT3 and

PI3K/AKT/mTOR pathways.[5] The inhibition of these pathways ultimately leads to cell cycle

arrest and apoptosis (programmed cell death) in ALK-driven tumor cells.[1] The major active

metabolite of alectinib, M4, exhibits similar in vitro and in vivo activity against ALK.[13]
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Figure 1: Simplified signaling pathway of CH5450 (alectinib) in ALK-positive cancer cells.

Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the biological activity of CH5450.

In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common

method for quantifying kinase activity and inhibition.

Principle: This assay measures the phosphorylation of a substrate peptide by the target

kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated

substrate peptide bound to streptavidin-XL665 (acceptor) are used. When the substrate is

phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and

generating a FRET signal.
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Materials:

Recombinant ALK enzyme

Biotinylated substrate peptide

ATP

CH5450 (or other test compounds)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01%

Brij-35)

Streptavidin-XL665

Europium-labeled anti-phospho-substrate antibody

Stop solution (e.g., EDTA)

384-well assay plates

HTRF-compatible plate reader

Procedure:

Prepare serial dilutions of CH5450 in DMSO and then in kinase reaction buffer.

In a 384-well plate, add the kinase, biotinylated substrate, and CH5450 dilution.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding EDTA.

Add the detection reagents (streptavidin-XL665 and europium-labeled antibody).

Incubate for 60 minutes at room temperature to allow for antibody binding.
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Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths

(e.g., 620 nm for the donor and 665 nm for the acceptor).

Calculate the ratio of the two emission signals and plot the results against the inhibitor

concentration to determine the IC50 value.
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Figure 2: General experimental workflow for a TR-FRET kinase inhibition assay.
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Cellular Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the

effect of a compound on cell proliferation.

Principle: This assay quantifies the amount of ATP present, which is an indicator of

metabolically active, viable cells. The reagent contains a thermostable luciferase that

generates a luminescent signal proportional to the ATP concentration.

Materials:

Cancer cell lines (e.g., KARPAS-299, NCI-H2228)

Cell culture medium and supplements

CH5450

CellTiter-Glo® Reagent (Promega)

Opaque-walled 96-well or 384-well plates

Luminometer

Procedure:

Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them

to adhere overnight.

Treat the cells with a range of concentrations of CH5450 and a vehicle control (DMSO).

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture

conditions.

Equilibrate the plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Plot the luminescent signal against the inhibitor concentration to determine the IC50 value

for cell growth inhibition.

Kinase Selectivity and Off-Target Profile
A crucial aspect of drug development is understanding the selectivity of a compound for its

intended target. CH5450 has been shown to be highly selective for ALK. In a broad kinase

panel screening, significant inhibition (≤10 nM) was observed for only two other kinases:

Leukocyte tyrosine kinase (LTK) and Cyclin G-associated kinase (GAK).[10] This high degree

of selectivity contributes to a more favorable safety profile by minimizing off-target effects.
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Figure 3: Logical relationship of CH5450's biological targets based on inhibitory potency.

Conclusion
CH5450 (alectinib) is a potent and highly selective inhibitor of the ALK tyrosine kinase, with

additional activity against the RET proto-oncogene. Its mechanism of action involves the direct

inhibition of ALK autophosphorylation and the subsequent blockade of critical downstream

signaling pathways, leading to the apoptosis of cancer cells. The quantitative data and

experimental protocols presented in this guide provide a comprehensive technical resource for
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researchers and drug development professionals. A thorough understanding of the biological

targets and mechanism of action of CH5450 is essential for its continued clinical development

and the exploration of its therapeutic potential in various oncological indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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